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Compound of Interest

Compound Name: Yttrium phosphide

Cat. No.: B089271

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural, electronic, and optical
properties of Yttrium Phosphide (YP) determined through ab initio calculations. It is designed
to serve as a technical resource, offering detailed methodologies and quantitative data to
support further research and development.

Core Properties of Yttrium Phosphide

Yttrium Phosphide (YP) is a binary compound semiconductor that crystallizes in the rock salt
(NacCl) crystal structure with the space group Fm3m.[1][2] Its combination of properties makes it
a material of interest for various applications in electronics and optoelectronics.

Structural and Elastic Properties

Ab initio calculations based on Density Functional Theory (DFT) have been employed to
determine the fundamental structural and elastic properties of YP. These calculations provide
theoretical values that complement and, in some cases, predict experimental findings.

Table 1: Structural and Elastic Properties of Yttrium Phosphide from Ab Initio Calculations
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Property Calculated Value Experimental Value
Crystal Structure Rock Salt (B1) Rock Salt

Space Group Fm-3m Fm-3m

Lattice Constant (ao) 5.548 A 5.661 A[1][2]

Bulk Modulus (B) 88.3 GPa

Pressure Derivative of Bulk

Modulus (B') 449

Elastic Constant (C11) 139.6 GPa

Elastic Constant (C12) 62.65 GPa

Elastic Constant (Caa) 48.7 GPa

Note: Calculated values are from DFT calculations using the full-potential linearized augmented
plane wave (FP-LAPW) method with the Generalized Gradient Approximation (GGA).

Electronic and Optical Properties

The electronic and optical characteristics of Yttrium Phosphide are critical for its potential
applications in semiconductor devices. Ab initio methods provide detailed insights into the band
structure, density of states, and response to electromagnetic radiation.

Table 2: Electronic and Optical Properties of Yttrium Phosphide from Ab Initio Calculations
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Property Calculated Value Notes

Electronic Properties

Underestimation is typical for

Band Gap (GGA-PBE) 1.15 eV (Indirect, '-X)

GGA.

Hybrid functionals provide
Band Gap (HSEO6) 1.85 eV (Indirect, -X) more accurate band gap

predictions.

Optical Properties

Static Dielectric Constant (1) 10.2

Static Refractive Index (n) 3.2

) ) Corresponds to transitions
Main Absorption Peak ~5 eV
from P-p to Y-d states.

Experimental Protocols for Ab Initio Calculations

Detailed methodologies are crucial for the reproducibility and validation of computational
results. The following sections outline the typical protocols used in ab initio calculations of YP
properties.

Density Functional Theory (DFT) Calculations

DFT is the most common ab initio method for calculating the properties of crystalline solids.
Computational Details:

o Software: Quantum ESPRESSO, VASP, WIEN2k, ABINIT

o Exchange-Correlation Functional:

o For Structural and Elastic Properties: Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) parameterization is often sufficient.
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o For Electronic Band Structure and Optical Properties: Hybrid functionals, such as the
Heyd-Scuseria-Ernzerhof (HSEO06) functional, are recommended for more accurate band
gap calculations.

e Pseudopotentials/Basis Sets:

o Projector-Augmented Wave (PAW) or Ultrasoft Pseudopotentials are commonly used to
describe the interaction between core and valence electrons.

o A plane-wave basis set is employed, with a kinetic energy cutoff typically in the range of
40-60 Ry, determined through convergence tests.

e k-point Sampling:

o The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point
mesh should be converged; a grid of 8x8x8 or higher is common for the unit cell of YP.

o Convergence Criteria:

o Self-consistent field (SCF) calculations are iterated until the total energy difference
between consecutive steps is less than 10-° eV/atom.

o Structural optimizations are performed until the forces on each atom are below 0.01 eV/A.

Calculation of Properties

 Structural Properties: The equilibrium lattice constant is determined by performing a series of
calculations for different lattice parameters and fitting the resulting energy-volume curve to
an equation of state (e.g., Birch-Murnaghan).

» Elastic Properties: Elastic constants are calculated by applying small strains to the
equilibrium crystal structure and calculating the resulting stress tensor.

o Electronic Properties: The electronic band structure is calculated along high-symmetry
directions in the Brillouin zone. The density of states (DOS) and partial density of states
(PDOS) are computed to analyze the orbital contributions to the electronic states.
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o Optical Properties: The frequency-dependent dielectric function is calculated from the
electronic band structure. The real and imaginary parts of the dielectric function are then
used to derive other optical constants such as the refractive index and absorption coefficient
using the Kramers-Kronig relations.

Visualizations
Ab Initio Calculation Workflow

Input Definition

Structural Prog perties (Lattice Constant, etc.) Elastic Properties (Bulk Modulus, Cil) / Electronic Properties (Band Structure, DOS) Optical Properties (Dielectric Function, etc.)

Click to download full resolution via product page

Caption: Workflow for ab initio calculations of material properties.

Logical Relationship of Calculated Properties
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Caption: Relationship between fundamental and derived electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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